molecular formula C16H13NO4 B2842847 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate CAS No. 1212764-88-9

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate

Cat. No.: B2842847
CAS No.: 1212764-88-9
M. Wt: 283.283
InChI Key: WNXWMESIMXOSOG-DJWKRKHSSA-N
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Description

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate is a complex organic compound that features a benzofuran moiety fused with an isoxazole ring and a but-2-enoate ester group

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

The exact mode of action of this compound is currently unknown. Benzofuran derivatives have been shown to interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within the cell.

Biochemical Pathways

These include pathways involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target.

Result of Action

Given the biological activities associated with benzofuran derivatives, it’s plausible that this compound could have effects at the molecular and cellular level, potentially including alterations in enzyme activity, changes in signal transduction, or impacts on cellular proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Isoxazole Ring Formation: The isoxazole ring is often formed via a (3+2) cycloaddition reaction between nitrile oxides and alkynes or alkenes.

    Esterification: The final step involves the esterification of the intermediate compound with but-2-enoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, converting it into an isoxazoline or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, reduced isoxazoline compounds, and various substituted benzofuran and isoxazole derivatives.

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: A compound with a benzofuran structure used in phototherapy.

Uniqueness

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate is unique due to the combination of the benzofuran and isoxazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (Z)-but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-2-5-16(18)19-10-12-9-15(21-17-12)14-8-11-6-3-4-7-13(11)20-14/h2-9H,10H2,1H3/b5-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXWMESIMXOSOG-DJWKRKHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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